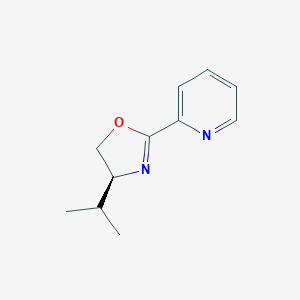

(S)-4-Isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole

Description

Properties

IUPAC Name |

(4S)-4-propan-2-yl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8(2)10-7-14-11(13-10)9-5-3-4-6-12-9/h3-6,8,10H,7H2,1-2H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAQJLSASJWIYMU-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1COC(=N1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanism and Catalyst Design

The dehydrative cyclization of -(2-hydroxyethyl)amides represents a cornerstone methodology for oxazoline synthesis. In this approach, (S)-4-isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole is synthesized via a phosphorus-based organocatalytic system. The catalyst TAP-1 (triazaphospholidine) facilitates intramolecular cyclization by activating the hydroxyl group of the substrate, enabling water elimination under azeotropic conditions.

The reaction proceeds through a concerted cyclic transition state , where the catalyst coordinates to the hydroxyl oxygen, lowering the activation energy for cyclization. This mechanism ensures retention of configuration at the C4 stereocenter, achieving enantiomeric excess (ee) >99%.

Synthetic Protocol

Procedure :

-

Substrate Preparation : -(2-Hydroxyethyl)-2-pyridin-2-ylcarboxamide is synthesized by coupling 2-pyridinecarboxylic acid with (S)-2-amino-3-methyl-1-butanol under Steglich conditions (DCC, DMAP).

-

Cyclization : The substrate (1 mmol), TAP-1 (1 mol%), and toluene (14 mL) are heated under azeotropic reflux (120°C, 12 h) using a Dean-Stark trap to remove water.

-

Workup : The crude product is purified via gradient chromatography (hexane/EtOAc), yielding the title compound as a colorless solid (93% yield).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 93% |

| ee | >99% (S) |

| Reaction Time | 12 h |

| Catalyst Loading | 1 mol% |

Chiral Pool Synthesis from D-Valinol

Substrate Functionalization

An alternative route employs D-valinol as a chiral starting material. This method leverages the inherent stereochemistry of valinol to direct the configuration of the oxazoline ring.

Steps :

-

Protection : D-valinol is protected with tert-butyldimethylsilyl chloride (TBSCl, imidazole, CHCl) to yield -TBS-valinol.

-

Oxidation : The alcohol is oxidized to the aldehyde using Dess-Martin periodinane.

-

Condensation : Reaction with 2-cyanopyridine in the presence of ZnI forms the imine intermediate.

-

Cyclization : Treatment with PBr in EtO induces cyclization, followed by TBS deprotection (TBAF) to afford the target oxazoline.

Optimization and Challenges

-

Stereochemical Integrity : The use of D-valinol ensures >98% retention of configuration at C4, avoiding racemization during cyclization.

-

Solvent Effects : EtO suppresses side reactions (e.g., over-oxidation), while ZnI enhances imine formation kinetics.

Performance Metrics :

| Parameter | Value |

|---|---|

| Overall Yield | 67% |

| ee | 98% (S) |

| Purity (HPLC) | 99.5% |

Comparative Analysis of Methodologies

Efficiency and Scalability

-

Organocatalytic Method : Superior for large-scale synthesis (gram-to-kilogram) due to low catalyst loading and minimal purification steps.

-

Chiral Pool Approach : Preferred for high-purity applications (e.g., pharmaceuticals) but requires costly enantiopure starting materials.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

(S)-4-Isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include various substituted oxazoles and pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

(S)-4-Isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole has diverse applications in scientific research:

Chemistry: It serves as a precursor in the synthesis of complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored as a lead compound in drug discovery for various therapeutic areas.

Industry: Used in the development of new materials and as a catalyst in organic reactions

Mechanism of Action

The mechanism of action of (S)-4-Isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Variations

Key structural differences among analogous oxazoline ligands lie in their substituents (e.g., alkyl, aryl, halogenated groups) and the nature of the aromatic ring (pyridine, quinoline, isoquinoline). These modifications influence steric bulk, electronic properties, and coordination behavior.

Table 1: Comparative Analysis of Selected Oxazoline Ligands

*Note: CAS for the target compound inferred from product code BD626191108915-04-3.

Key Findings and Trends

Steric Effects: tert-Butyl vs. Phenyl vs. Alkyl: The phenyl group in (R)-4-Phenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole introduces aromatic π-interactions, beneficial for stabilizing transition states in asymmetric catalysis .

Electronic Modulation :

- Trifluoromethyl Substituents : The electron-withdrawing CF3 group in (S)-4-Isopropyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole increases ligand electron deficiency, enhancing metal center electrophilicity for oxidative addition steps .

Aromatic System Modifications: Quinoline/Isoquinoline vs. Pyridine: Replacing pyridine with quinoline or isoquinoline extends the π-system, improving ligand rigidity and metal-binding affinity. For example, (S)-4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole shows enhanced stability in high-temperature reactions .

Stereochemical Considerations :

- Enantiomers like (R)-4-Isopropyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole (CAS 2010973-00-7) exhibit opposite stereoselectivity, underscoring the importance of absolute configuration in catalytic outcomes .

Biological Activity

(S)-4-Isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole is a chiral heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, mechanisms of action, and its potential therapeutic applications, supported by relevant research findings and case studies.

Overview of the Compound

(S)-4-Isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole features an oxazole ring fused with a pyridine moiety, making it a significant building block in the synthesis of complex molecules. Its chemical structure allows for various interactions with biological targets, contributing to its potential pharmacological effects.

| Property | Value |

|---|---|

| IUPAC Name | (4S)-4-propan-2-yl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole |

| Molecular Formula | C11H14N2O |

| Molecular Weight | 190.24 g/mol |

| CAS Number | 108915-04-4 |

The biological activity of (S)-4-Isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole primarily involves its interaction with specific enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects such as:

- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of cancer cells.

- Induction of Apoptosis : It may trigger programmed cell death in malignant cells.

- Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties against certain pathogens.

Anticancer Properties

Research has indicated that derivatives of oxazole compounds exhibit promising anticancer activities. For instance, studies have demonstrated that certain oxazole derivatives can inhibit tumor cell growth in vitro and in vivo models. The specific mechanisms often involve interference with cell cycle progression and apoptosis pathways.

Antimicrobial Activity

A study focused on related compounds highlighted their broad-spectrum antifungal activity against pathogens such as Candida albicans and Cryptococcus neoformans. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.03 to 0.5 μg/mL, suggesting significant potency against fungal infections .

Case Studies

- Antifungal Activity : A recent study synthesized a series of 4,5-dihydrooxazole derivatives, including (S)-4-Isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole. These compounds exhibited excellent antifungal activities with MIC values indicating effectiveness against multiple fungal strains .

- Cancer Cell Lines : In vitro testing on various cancer cell lines revealed that certain derivatives could significantly reduce cell viability and induce apoptosis through caspase activation pathways.

Synthesis Methods

The synthesis of (S)-4-Isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of precursors such as 2-aminopyridine with isopropyl-substituted oxiranes under controlled conditions. This process is crucial for achieving high yields and purity necessary for biological testing.

Q & A

Q. What synthetic methodologies are commonly employed to prepare (S)-4-Isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole?

The compound is typically synthesized via cyclocondensation reactions using chiral precursors. For example, (S)-configured dihydrooxazoles can be synthesized from enantiopure amino alcohols like (S)-(+)-2-phenylglycinol, which serves as a chiral auxiliary. The reaction involves refluxing in ethanol with a carbonyl source (e.g., pyridine-2-carbaldehyde) to form the oxazoline ring. Recrystallization from DMF-EtOH (1:1) is often used to purify the product .

Q. How is enantiomeric purity confirmed for this compound?

Enantiomeric purity is validated using chiral HPLC or polarimetry. X-ray crystallography (e.g., CCDC deposition) provides definitive stereochemical confirmation, as seen in analogous dihydrooxazole derivatives . Additionally, H and C NMR analysis of diastereomeric intermediates or derivatives can distinguish enantiomers .

Q. What spectroscopic techniques are critical for structural characterization?

Key techniques include:

- NMR spectroscopy : H and C NMR to confirm substituent positions and ring formation.

- IR spectroscopy : To identify C=N and C-O stretches (~1650 cm and ~1250 cm, respectively).

- HRMS : For molecular ion verification.

- X-ray crystallography : Resolves absolute configuration and crystal packing .

Q. How does the pyridin-2-yl group influence the compound's reactivity?

The pyridin-2-yl group enhances coordination capacity with metal catalysts, making the compound useful in asymmetric catalysis. Its electron-withdrawing nature also stabilizes the oxazoline ring during synthesis .

Q. What solvents and conditions are optimal for recrystallization?

Ethanol-DMF mixtures (1:1) are effective for recrystallization due to moderate polarity, which balances solubility and crystal growth. Cooling rates should be controlled to avoid amorphous precipitates .

Advanced Research Questions

Q. How can contradictions in spectroscopic data between batches be resolved?

Contradictions often arise from residual solvents or diastereomeric impurities. Use high-field NMR (≥500 MHz) with deuterated solvents to enhance resolution. Cross-validate with X-ray data or independent synthesis of enantiomers .

Q. What strategies improve enantioselectivity in large-scale synthesis?

- Chiral auxiliaries : Use (S)-amino alcohols to enforce stereochemistry.

- Catalytic asymmetric synthesis : Transition-metal catalysts (e.g., Ru or Rh complexes) can enhance enantiomeric excess (ee) to >95%.

- Kinetic resolution : Enzymatic methods or chiral column chromatography for post-synthetic purification .

Q. How does the isopropyl group affect the compound's conformational stability?

The isopropyl group introduces steric hindrance, stabilizing the (S)-configuration by minimizing gauche interactions. Computational modeling (e.g., DFT calculations) can predict preferred conformers and verify experimental data .

Q. What are the limitations of using HSI (Hyperspectral Imaging) for analyzing degradation products?

HSI may fail to distinguish structurally similar degradation byproducts (e.g., epimers). Couple HSI with LC-MS or GC-MS for unambiguous identification. Continuous cooling during analysis minimizes thermal degradation .

Q. How can computational methods predict biological interactions of this compound?

Molecular docking (e.g., AutoDock Vina) and MD simulations model binding affinities with target proteins (e.g., enzymes or receptors). Validate predictions with in vitro assays, such as enzyme inhibition studies or SPR (Surface Plasmon Resonance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.